molecular formula C20H29N3O2 B2541362 N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide CAS No. 1436189-16-0

N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide

Cat. No. B2541362
CAS RN: 1436189-16-0
M. Wt: 343.471
InChI Key: ONXQAFOXRPXIEX-UHFFFAOYSA-N
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Description

The compound N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide is a synthetic molecule that may be related to various pharmacologically active acetamides. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with potential biological activities, such as opioid kappa agonists and antiallergic agents .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions . For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product . Similarly, the synthesis of kappa-opioid agonists involved the introduction of various substituents at specific positions on the acetamide backbone .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The papers describe the importance of substituents at certain positions, such as the carbon adjacent to the amide nitrogen (C1), which can significantly affect the potency and selectivity of the compounds . The molecular structure is typically confirmed using techniques such as IR and MS spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are carefully designed to introduce specific functional groups that confer the desired biological properties. For instance, the introduction of aryl groups at C1 of the ethyl linking moiety in kappa-opioid agonists led to compounds with potent analgesic effects . The reactions are often catalyzed by various reagents, such as triethylamine or phase transfer catalysts, to improve yields and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion. The papers do not provide specific details on the physical and chemical properties of the compounds discussed, but such properties are typically characterized as part of the compound development process.

Scientific Research Applications

Synthesis and Discovery of Microtubule Targeting Agents

The compound has been examined as part of a study on the synthesis and discovery of water-soluble microtubule targeting agents that bind to the colchicine site on tubulin. This research highlighted the development of molecules based on specific scaffolds, demonstrating potent antiproliferative activities and the ability to inhibit the polymerization of purified tubulin. These findings contribute to the understanding of new inhibitors that can overcome drug resistance mechanisms, offering new scaffolds for colchicine site agents (Gangjee et al., 2010).

Antiprion GN8 Derivative and PET Evaluation

Another study focused on the synthesis of a C-labeled derivative of an antiprion agent, evaluated for brain penetration and organ distribution in rats using positron emission tomography (PET). This research underscores the potential of such compounds in neurological studies and drug development processes (Kimura et al., 2013).

Anti-inflammatory, Antipyretic, and Ulcerogenic Activities

The compound's framework has also been explored for its anti-inflammatory, antipyretic, and ulcerogenic activities. A study synthesized a novel class of molecules showing promising results in both in-vitro and in-vivo examinations. This indicates the therapeutic potential of derivatives for treating inflammation-related conditions (Fayed et al., 2021).

Coordination Complexes and Polymerization

Research into the three-component reaction of tautomeric amidines with specific compounds led to the formation of polymeric coordination complexes, elucidating the structural diversity and potential applications of such compounds in materials science (Klimova et al., 2013).

Insecticidal Activities

Derivatives have been investigated for their insecticidal activities, particularly against agricultural pests. One study synthesized pyridine derivatives demonstrating significant aphidicidal activities, suggesting the use of these compounds in developing new insecticides (Bakhite et al., 2014).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-15(2)20(3,14-21)22-19(25)13-23-11-7-10-17(23)12-18(24)16-8-5-4-6-9-16/h4-6,8-9,15,17-18,24H,7,10-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXQAFOXRPXIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCCC1CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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